ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of bicyclo[2.1.1]hexanes involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
Bicyclo[2.1.1]hexanes are significant because they have defined exit vectors, yet many substitution patterns are underexplored as building blocks .Chemical Reactions Analysis
The process of synthesizing bicyclo[2.1.1]hexanes involves sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene .Scientific Research Applications
Antimalarial and Antimycobacterial Activities
Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate derivatives exhibit significant antimalarial activities. A study by Ningsanont et al. (2003) synthesized derivatives of this compound and evaluated their in vitro activity against the P. falciparum (K1 strain). Additionally, these derivatives were assessed for their antimycobacterial and cytotoxic activities against Vero cells (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).
Synthesis of Non-natural Conformationally Rigid Amino Acids
Yashin et al. (2019) reported a novel synthetic approach to produce conformationally rigid analogues of glutamic acid and lysine from 3-methylidenecyclobutanecarbonitrile, involving a [1+2]-cycloaddition reaction of ethyl 2-diazo-2-nitroacetate (Yashin, Tikhomirova, Sedenkova, Vasilenko, Grishin, Kuznetsova, & Averina, 2019).
Spiro[cyclopropa[a]pyrrolizine] and Spiro[3-azabicyclo[3.1.0]hexane] Oxindoles Synthesis
In a study by Filatov et al. (2017), the compound was used to prepare spiro[cyclopropa[a]pyrrolizine] and spiro[3-azabicyclo[3.1.0]hexane] oxindoles. These were synthesized via a one-pot three-component reaction, involving substituted isatins, α-amino acids, and cyclopropenes. The study also assessed the anticancer activity of these compounds against human leukemia K562 cell line in vitro (Filatov, Knyazev, Molchanov, Panikorovsky, Kostikov, Larina, Boitsov, & Stepakov, 2017).
Synthesis of Benzo[c]azocanones and Indeno[1,2-b]pyrroles
Behler et al. (2011) utilized ethyl 1-oxo-indane-2-carboxylate, with a 1,4-diketone motif, to produce benzo[c]azocanone derivatives. This research highlighted the versatile reactivity of ethyl 1-oxo-indane-2-carboxylate in bismuth-mediated ring-expansion reactions with primary amines (Behler, Habecker, Saak, Klüner, & Christoffers, 2011).
Synthesis of Highly Functionalized 2H-Pyran Derivatives
Yavari and Bayat (2003) reported the synthesis of spiro-cyclobutene derivatives from ethyl oxo-(2-oxo-cycloalkyl)-ethanoates. These spiro systems underwent electrocyclic ring opening reactions to produce 2H-pyran derivatives, demonstrating the compound's utility in synthesizing diverse organic structures (Yavari & Bayat, 2003).
Future Directions
Properties
IUPAC Name |
ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-17-9(16)11-6-10(7-11,8-14-15-13)18-12(11)4-3-5-12/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSUIXYLNKKOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCC3)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.